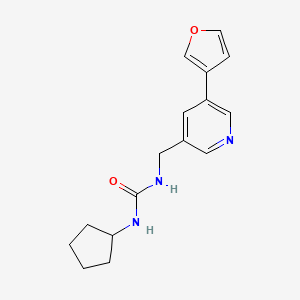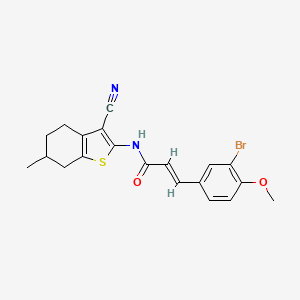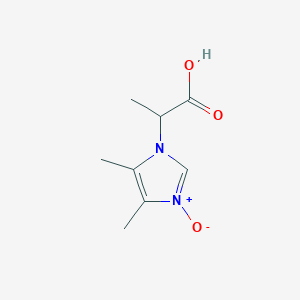
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. The structure comprises several heterocyclic moieties, making it an interesting subject for both synthetic chemistry and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step reactions:
Starting with the formation of 1H-tetrazole moiety through cycloaddition of azide and nitrile.
Subsequent attachment of the phenyl group to the tetrazole ring.
Synthesis of the piperidine derivative.
Coupling the piperidine moiety with the oxadiazole derivative.
Industrial Production Methods
For industrial production, optimizing the reaction conditions to maximize yield and purity is crucial. This often involves high-pressure reactors for better control over the reaction environment, as well as sophisticated purification methods like recrystallization and column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : This can lead to the formation of corresponding N-oxides.
Reduction: : Typically targeting the tetrazole ring, reducing agents can convert it to more stable amine derivatives.
Substitution: : Particularly, electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.
Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: : Various halogenating agents like bromine under anhydrous conditions.
Major Products
The major products of these reactions depend heavily on the reaction conditions, but they often include N-oxide derivatives, reduced amine forms, and halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is used as an intermediate for the synthesis of more complex molecules.
Biology
Biologically, its derivatives have shown potential as enzyme inhibitors and receptor modulators, making them candidates for pharmaceutical research.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
Industrially, the compound’s structural framework is explored for creating new materials with unique properties.
Mecanismo De Acción
The mechanism by which (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through agonistic or antagonistic mechanisms. These interactions often trigger signaling pathways that result in the desired biological or therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone
(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methanone
Piperidinyl tetrazole derivatives
Highlighting Uniqueness
Compared to its analogs, (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a combination of functional groups that confer unique reactivity and potential biological activities. Its piperidine and oxadiazole moieties offer structural advantages, making it more versatile in chemical and pharmaceutical research.
There you have it—a detailed exploration of a fascinating compound. Got any thoughts or follow-up questions?
Propiedades
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-6-2-3-10-20(16)22-25-21(32-26-22)12-17-7-5-11-29(14-17)23(31)18-8-4-9-19(13-18)30-15-24-27-28-30/h2-4,6,8-10,13,15,17H,5,7,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIQSOJHJOSGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2787807.png)

![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)


![1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2787813.png)




![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)


